molecular formula C14H9NO2 B1597685 4-(3-cyanophenyl)benzoic Acid CAS No. 5728-45-0

4-(3-cyanophenyl)benzoic Acid

Cat. No.: B1597685
CAS No.: 5728-45-0
M. Wt: 223.23 g/mol
InChI Key: ITRBFYPHDCHMCY-UHFFFAOYSA-N
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Description

4-(3-cyanophenyl)benzoic acid, also known as 4-(m-cyanophenyl)benzoic acid or 3-(4-carboxyphenyl)benzonitrile, is an organic compound that belongs to the family of benzoic acids. It has a molecular formula of C14H9NO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a cyanophenyl group . The molecular weight of this compound is 223.23 g/mol.


Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties are not directly mentioned in the papers retrieved.

Scientific Research Applications

Liquid Crystalline Complexes

A study by Alaasar and Tschierske (2019) describes the formation of supramolecular liquid crystalline complexes through hydrogen bonding between rod-like benzoates and benzoic acids derivatives, including compounds structurally related to 4-(3-cyanophenyl)benzoic Acid. These complexes exhibit enantiotropic nematic phases, highlighting their potential in the development of novel liquid crystal materials (Alaasar & Tschierske, 2019).

Hypervalent Iodine Reagents

Yusubov, Drygunova, and Zhdankin (2004) report on recyclable hypervalent iodine reagents for halomethoxylation reactions, featuring compounds like 3-(dichloroiodo)benzoic acid. This study showcases the utility of benzoic acid derivatives in organic synthesis, particularly in the efficient and sustainable transformation of unsaturated compounds (Yusubov, Drygunova, & Zhdankin, 2004).

Dye-Sensitized Solar Cells (DSSCs)

Gupta et al. (2015) explored the use of 4-(cyanomethyl)benzoic acid as an acceptor group in donor-acceptor organic dyes for DSSCs. The study found that dyes based on this acceptor group exhibited improved photovoltaic performance compared to those using traditional cyanoacrylic acid acceptors. This indicates the potential of this compound derivatives in enhancing the efficiency of solar energy conversion devices (Gupta et al., 2015).

Polymer Chemistry

Mayershofer, Nuyken, and Buchmeiser (2006) utilized benzoic acid esters in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization of diynes. This research demonstrates the application of benzoic acid derivatives in creating novel polymeric materials with potential applications in various industries, including coatings and adhesives (Mayershofer, Nuyken, & Buchmeiser, 2006).

Fluorescent Chemosensors

Emandi, Flanagan, and Senge (2018) developed imidazole-based chemosensors using benzoic acid derivatives for the detection of cyanide and mercury ions. These compounds act as reversible luminescent sensors, highlighting the role of this compound and its analogs in environmental monitoring and safety (Emandi, Flanagan, & Senge, 2018).

Properties

IUPAC Name

4-(3-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRBFYPHDCHMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374088
Record name 4-(3-cyanophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-45-0
Record name 3′-Cyano[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5728-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-cyanophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5728-45-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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